molecular formula C9H14N4O5 B12383837 Aicar-13C2,15N

Aicar-13C2,15N

Cat. No.: B12383837
M. Wt: 261.21 g/mol
InChI Key: RTRQQBHATOEIAF-OJSSWAJASA-N
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Description

Aicar-13C2,15N, also known as Acadesine-13C2,15N or AICA Riboside-13C2,15N, is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is an adenosine analog and an activator of adenosine monophosphate-activated protein kinase (AMPK). This compound is primarily used in scientific research to study metabolic processes, glucose and lipid metabolism, and inflammation regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aicar-13C2,15N involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the Aicar molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Aicar-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different metabolites, while reduction and substitution can produce various derivatives of this compound .

Scientific Research Applications

Aicar-13C2,15N has a wide range of scientific research applications, including:

Mechanism of Action

Aicar-13C2,15N exerts its effects by activating adenosine monophosphate-activated protein kinase (AMPK). This activation leads to the regulation of glucose and lipid metabolism, inhibition of proinflammatory cytokines, and suppression of inducible nitric oxide synthase (iNOS) production. The compound also inhibits autophagy, Yes-associated protein (YAP), and mitophagy, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it a valuable tool in research, providing insights that are not possible with unlabeled compounds .

Properties

Molecular Formula

C9H14N4O5

Molecular Weight

261.21 g/mol

IUPAC Name

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1/i4+1,7+1,12+1

InChI Key

RTRQQBHATOEIAF-OJSSWAJASA-N

Isomeric SMILES

C1=[15N][13C](=[13C](N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Origin of Product

United States

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